molecular formula C16H13NO2 B14181209 3'-Formyl-4'-methoxy-2'-methylbiphenyl-4-carbonitrile CAS No. 923281-69-0

3'-Formyl-4'-methoxy-2'-methylbiphenyl-4-carbonitrile

Katalognummer: B14181209
CAS-Nummer: 923281-69-0
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: HVIQECAJJWVFOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’-Formyl-4’-methoxy-2’-methylbiphenyl-4-carbonitrile is an organic compound with a complex structure that includes a formyl group, a methoxy group, a methyl group, and a carbonitrile group attached to a biphenyl backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Formyl-4’-methoxy-2’-methylbiphenyl-4-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3’-Formyl-4’-methoxy-2’-methylbiphenyl-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3’-Carboxy-4’-methoxy-2’-methylbiphenyl-4-carbonitrile.

    Reduction: 3’-Formyl-4’-methoxy-2’-methylbiphenyl-4-amine.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3’-Formyl-4’-methoxy-2’-methylbiphenyl-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 3’-Formyl-4’-methoxy-2’-methylbiphenyl-4-carbonitrile depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl and carbonitrile groups are particularly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3’-Formyl-4’-methoxy-2’-methylbiphenyl-4-carbonitrile is unique due to the presence of both a formyl and a carbonitrile group on a biphenyl backbone. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Eigenschaften

CAS-Nummer

923281-69-0

Molekularformel

C16H13NO2

Molekulargewicht

251.28 g/mol

IUPAC-Name

4-(3-formyl-4-methoxy-2-methylphenyl)benzonitrile

InChI

InChI=1S/C16H13NO2/c1-11-14(7-8-16(19-2)15(11)10-18)13-5-3-12(9-17)4-6-13/h3-8,10H,1-2H3

InChI-Schlüssel

HVIQECAJJWVFOE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1C=O)OC)C2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.